
Fluroxypyr-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluroxypyr-13C2 is a labeled analogue of Fluroxypyr, a synthetic auxin herbicide. This compound is used primarily in scientific research to study the behavior and effects of Fluroxypyr in various environments and biological systems. The labeling with carbon-13 isotopes allows for precise tracking and analysis in experimental settings .
Métodos De Preparación
The preparation of Fluroxypyr-13C2 involves several synthetic steps, including fluorination, amination, and hydroxylation. The process typically starts with the fluorination of a pyridine ring, followed by amination to introduce an amino group. Hydroxylation is then performed to add a hydroxyl group. The labeled carbon-13 atoms are incorporated during these steps to produce the final compound . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs .
Análisis De Reacciones Químicas
Fluroxypyr-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Aplicaciones Científicas De Investigación
Fluroxypyr-13C2 is widely used in scientific research due to its labeled carbon-13 atoms, which allow for detailed tracking and analysis. Some of its applications include:
Chemistry: Used to study the behavior and degradation of Fluroxypyr in various chemical environments.
Medicine: Investigated for its potential effects on human health and its interactions with biological systems.
Mecanismo De Acción
Fluroxypyr-13C2, like its parent compound Fluroxypyr, acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid, disrupting normal plant growth processes. This disruption leads to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparación Con Compuestos Similares
Fluroxypyr-13C2 is similar to other synthetic auxins such as aminopyralid, clopyralid, picloram, and triclopyr. its unique labeling with carbon-13 isotopes makes it particularly valuable for research purposes. This labeling allows for precise tracking and analysis, providing insights that are not possible with unlabeled compounds .
Similar Compounds
- Aminopyralid
- Clopyralid
- Picloram
- Triclopyr
This compound stands out due to its specific isotopic labeling, which enhances its utility in scientific research and environmental studies .
Propiedades
Fórmula molecular |
C7H5Cl2FN2O3 |
|---|---|
Peso molecular |
257.01 g/mol |
Nombre IUPAC |
2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)/i1+1,2+1 |
Clave InChI |
MEFQWPUMEMWTJP-ZDOIIHCHSA-N |
SMILES isomérico |
[13CH2]([13C](=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
SMILES canónico |
C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



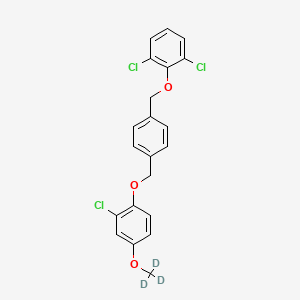
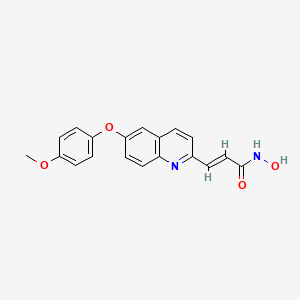
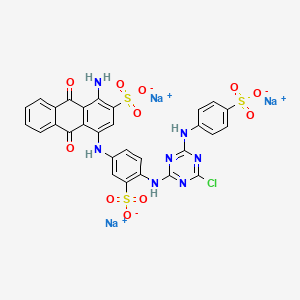
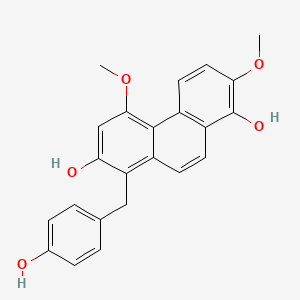

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
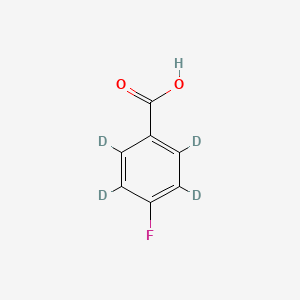
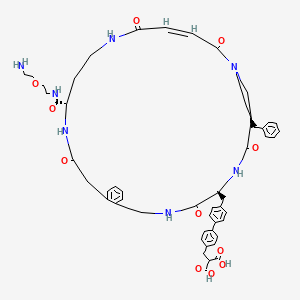

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
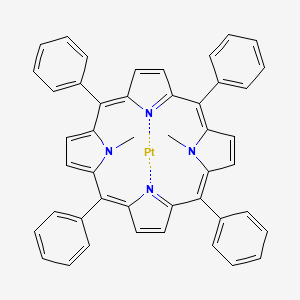
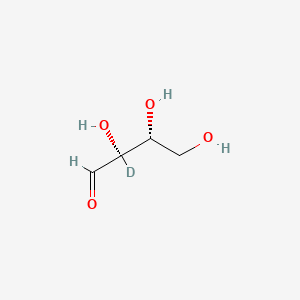
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
